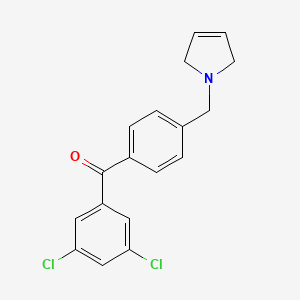
2-(4-Fluoro-3-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7FO3. It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures that the process is both effective and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-hydroxybenzoic acid.
Reduction: Formation of 2-(4-fluoro-3-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with different substitution pattern.
4-Hydroxyphenylacetic acid: Lacks the fluorine atom, leading to different chemical properties and reactivity.
2-Fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-(4-Fluoro-3-hydroxyphenyl)acetic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
31338-68-8 |
|---|---|
Molekularformel |
C8H7FO3 |
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-(4-fluoro-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI-Schlüssel |
SRWPTQILYBZQDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)O)O)F |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




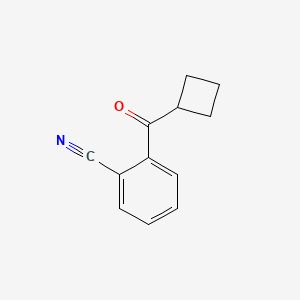
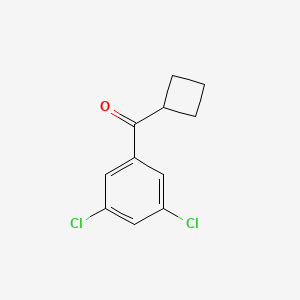


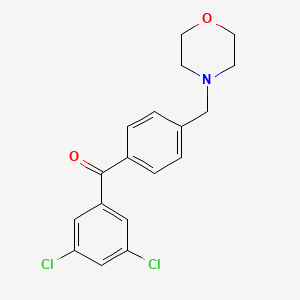
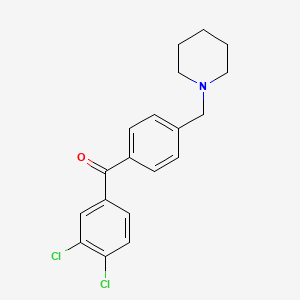
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)


